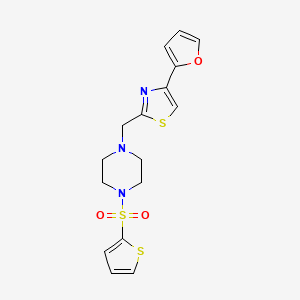

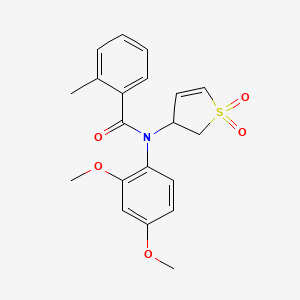

![molecular formula C20H16N4O2S B2532797 N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}萘-1-磺酰胺 CAS No. 2097929-50-3](/img/structure/B2532797.png)

N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents due to their ability to inhibit various enzymes. The structure of this compound suggests that it may have interesting interactions with biological targets, given its pyridinyl and pyrazinyl moieties attached to a naphthalene sulfonamide core.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. For example, in the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives, 3-pyridylamines are reacted with sulfonyl chlorides to yield the desired products . Although the specific synthesis of "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, involving the appropriate pyridylamine and naphthalene-1-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex and is crucial for their biological activity. For instance, the nickel(II) synergist complex with naphthalene sulfonic acid analogs shows a trans-form distorted octahedral coordination structure . This highlights the importance of the three-dimensional arrangement of atoms within such compounds. The specific molecular structure of "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" would likely exhibit a planar aromatic system due to the presence of pyridine and pyrazine rings, which could influence its binding to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, the acylation of amino-naphthalenesulfonic acid with benzoyl chloride followed by conversion to naphthoxazole intermediates demonstrates the reactivity of the sulfonamide group in facilitating the formation of heterocyclic compounds . The "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" could similarly undergo reactions at its sulfonamide nitrogen or at other reactive sites on the pyridine or pyrazine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in the difluorophenoxy group of certain sulfonamides can affect their lipophilicity and, consequently, their pharmacokinetic properties . The naphthalene sulfonamide core of "N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide" would contribute to its hydrophobic character, while the pyridine and pyrazine rings could introduce potential sites for hydrogen bonding and molecular interactions.

科学研究应用

多齿配体合成

N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}萘-1-磺酰胺是多齿配体合成中的一个组分,用于配位化学。这些配体具有二齿臂,由于其结构多功能性,可能形成四齿、五齿或六齿配合物 (Bell, McCleverty, & Ward, 2003).

PET成像应用

该化合物参与合成用于正电子发射断层扫描(PET)成像的碳-11标记萘磺酰胺,特别是用于成像人类 CCR8 (Wang 等,2008).

结构和电子分析

该化合物还用于使用密度泛函理论 (DFT) 等技术进行详细的结构和电子分析。此类研究有助于了解稳定性、原子电荷和分子相互作用 (Sarojini 等,2012).

抗菌剂合成

它是合成含有磺酰胺部分的新型杂环化合物的先驱,该化合物显示出作为抗菌剂的潜力 (Azab、Youssef 和 El-Bordany,2013).

磁各向异性研究

该化合物有助于研究钴(ii)配合物中的磁各向异性,提供对配位几何和磁性质的见解 (Wu 等,2019).

染料合成

它用于制备萘并恶唑中间体,用于合成偶氮萘磺酰胺染料,该染料具有广泛的应用,包括在纺织工业中 (Katritzky 等,1993).

纳米颗粒性能增强

该化合物参与通过纳米颗粒上的配体交换反应增强纳米氧化钴的性能 (Mohammed,2017).

CDK2 抑制剂的抗增殖活性

它是合成吡啶、吡唑并吡啶和呋喃并吡啶衍生物的先驱,这些衍生物充当 CDK2 抑制剂。这些化合物对各种人类癌细胞系表现出显着的抗增殖活性 (Abdel-Rahman 等,2021).

受体拮抗剂合成

该化合物还用于合成受体拮抗剂,特别是在药物化学领域,用于靶向特定的生物受体 (Bradbury 等,1997).

抗惊厥剂合成

其衍生物已被探索其作为抗惊厥剂的潜力,在各种药理学测试中表现出显着的活性 (Bhandari、Tripathi 和 Saraf,2013).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-27(26,19-7-3-5-15-4-1-2-6-17(15)19)24-14-18-20(23-13-12-22-18)16-8-10-21-11-9-16/h1-13,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFYNKXBSZZPIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

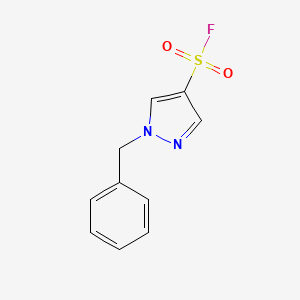

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

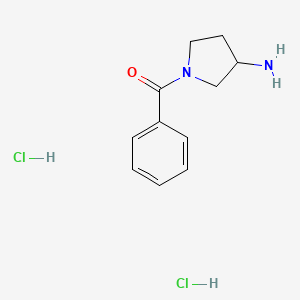

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

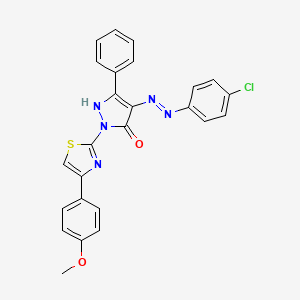

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)